Cas no 1207024-11-0 (1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide)

1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide
- N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
- SR-01000925365-1
- SR-01000925365
- F5834-4856
- VU0523310-1
- AKOS024521785
- N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide
- 1207024-11-0
-
- Inchi: 1S/C23H24N2O2S2/c1-25(21-7-5-15-29-21)20(26)16-17-8-10-18(11-9-17)24-22(27)23(12-2-3-13-23)19-6-4-14-28-19/h4-11,14-15H,2-3,12-13,16H2,1H3,(H,24,27)
- InChI Key: LMMXSNBDICYMAN-UHFFFAOYSA-N
- SMILES: C1(C2SC=CC=2)(C(NC2=CC=C(CC(=O)N(C3SC=CC=3)C)C=C2)=O)CCCC1
Computed Properties
- Exact Mass: 424.128
- Monoisotopic Mass: 424.128
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 115A^2
1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5834-4856-1mg |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-20mg |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-25mg |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-20μmol |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-40mg |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-4mg |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-10μmol |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-50mg |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-75mg |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5834-4856-5mg |
1-(thiophen-2-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]cyclopentane-1-carboxamide |
1207024-11-0 | 5mg |
$69.0 | 2023-09-09 |
1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide Related Literature
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on 1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide
Professional Introduction to Compound with CAS No 1207024-11-0 and Product Name: 1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide
The compound with the CAS number 1207024-11-0 and the product name 1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its fusion of thiophene and phenyl rings with a cyclopentane core, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including thiophenyl moieties and carbamoyl substituents, makes this compound a promising candidate for further exploration in synthetic chemistry and pharmacological research.
Recent studies have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The thiophen-2-yl group, a key structural feature of this compound, is well-documented for its role in enhancing binding affinity and selectivity in drug interactions. This moiety has been extensively studied in the development of antiviral, anti-inflammatory, and anticancer agents. The incorporation of the phenylcyclopentane scaffold further contributes to the compound's unique physicochemical properties, potentially improving solubility and bioavailability—critical factors for drug efficacy.
The N-4-{((thiophen-2-yl)methylcarbamoyl}methyl) substituent adds another layer of complexity to the molecule, offering multiple sites for interaction with biological targets. This structural motif has been explored in the synthesis of protease inhibitors and kinase modulators, areas where precise molecular interactions are paramount. The carbamoyl group, derived from the methylcarbamoyl moiety, introduces a polar region that can enhance binding to hydrophilic residues on protein targets. Such features are particularly relevant in the context of developing small-molecule inhibitors for therapeutic use.
In light of recent advancements in computational chemistry and molecular modeling, researchers have been able to predict the binding modes of this compound with high accuracy. The thiophen-2-yl and phenylcyclopentane groups are predicted to interact favorably with aromatic pockets on target proteins, while the carbamoyl substituents provide additional hydrogen bonding opportunities. These insights have guided synthetic modifications aimed at optimizing potency and selectivity. Preliminary experimental data suggest that derivatives of this compound exhibit promising activity against certain enzymatic targets, making it a valuable scaffold for further medicinal chemistry efforts.
The synthesis of such complex molecules requires meticulous attention to detail, particularly when dealing with multi-step reactions involving sensitive functional groups. The introduction of the cyclopentane ring introduces conformational flexibility, which can be leveraged to fine-tune pharmacokinetic properties. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic framework efficiently. Additionally, protecting group strategies have been crucial in ensuring regioselectivity during late-stage functionalization.
From a regulatory perspective, compounds like this one must undergo rigorous evaluation to ensure safety and efficacy before entering clinical trials. The presence of multiple aromatic rings necessitates thorough toxicological studies to assess potential metabolite interactions and long-term effects. However, preliminary pharmacokinetic profiling indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties, which bodes well for further development.
The integration of machine learning algorithms into drug discovery workflows has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets have been used to assess potential bioactivity across various therapeutic areas. The structural features identified as key contributors to potency—such as the thiophen-2-yl, phenylcyclopentane, and carbamoyl moieties—have been validated through experimental testing. This synergy between computational methods and wet-lab experimentation exemplifies modern pharmaceutical research methodologies.
Future directions for research on this compound may include exploring its potential as a lead molecule for treating neurological disorders or inflammatory conditions. The ability of thiophene derivatives to modulate neurotransmitter pathways makes them particularly relevant in neuropharmacology. Additionally, modifications aimed at enhancing metabolic stability while preserving bioactivity could lead to more durable therapeutic effects.
In conclusion,1-(thiophen-2-yl)-N-4-{((thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide represents a fascinating example of how intricate molecular design can yield compounds with significant pharmaceutical potential. Its unique structural features—comprising multiple heterocyclic systems and functional groups—position it as a versatile scaffold for innovation in drug discovery. As research continues to uncover new applications for thiophene-based molecules,CAS No 1207024-11-0 will undoubtedly remain at the forefront of medicinal chemistry investigations.
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